Methyl 4-aminobenzoate hydrochloride

Catalog No.
S563180
CAS No.
63450-84-0
M.F
C8H10ClNO2
M. Wt
187.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-aminobenzoate hydrochloride

CAS Number

63450-84-0

Product Name

Methyl 4-aminobenzoate hydrochloride

IUPAC Name

methyl 4-aminobenzoate;hydrochloride

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

InChI

InChI=1S/C8H9NO2.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5H,9H2,1H3;1H

InChI Key

UMLFQRYMOHDCCK-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)N.Cl

Synonyms

methyl 4-aminobenzoate, methyl 4-aminobenzoate hydrobromide, methyl 4-aminobenzoate hydrochloride, methyl 4-aminobenzoate sulfate (2:1), p-aminobenzoic acid methyl ester

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N.Cl

Potential Precursor Molecule:

M4AB HCl shares structural similarities with various biologically active molecules. The presence of an amine group and an ester group suggests potential applications as a precursor molecule for the synthesis of more complex molecules with desired pharmacological properties. Researchers might investigate if M4AB HCl can be converted into compounds with specific therapeutic targets.

Analogue Studies:

M4AB HCl is structurally related to Methyl 4-(aminomethyl)benzoate hydrochloride (M4AMBH HCl). M4AMBH HCl has been studied for its potential role in inhibiting enzymes involved in certain neurological disorders PubChem: ). Research on M4AB HCl could involve investigating if it exhibits similar properties or if modifications can lead to improved activity.

Methyl 4-aminobenzoate hydrochloride, with the chemical formula C8_8H10_{10}ClNO2_2 and a molecular weight of approximately 187.62 g/mol, is a hydrochloride salt derived from methyl 4-aminobenzoate. This compound appears as white to beige crystals or crystalline powder and is soluble in water, alcohol, and ether. It has a melting point of around 208 °C and a boiling point of 299.2 °C at standard atmospheric pressure . Methyl 4-aminobenzoate hydrochloride is known for its potential applications in organic synthesis and biological research.

Typical of amines and esters. Notable reactions include:

  • Esterification: Reacting with acids to form esters.
  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.
  • Reduction Reactions: The compound can be reduced to form different amine derivatives.

The compound also undergoes hydrolysis under acidic or basic conditions, breaking down into methyl 4-aminobenzoate and hydrochloric acid .

Methyl 4-aminobenzoate hydrochloride exhibits various biological activities, including:

  • Antimicrobial Properties: It has been studied for its effectiveness against certain bacterial strains.
  • Analgesic Effects: Similar compounds are often used in local anesthetics, indicating potential analgesic properties.

Research indicates that it may also have applications in dermatological formulations due to its skin penetration capabilities .

Several methods exist for synthesizing methyl 4-aminobenzoate hydrochloride:

  • Direct Amination: Methyl benzoate can be aminated using ammonia or amines under specific conditions to yield methyl 4-aminobenzoate, which is then converted to the hydrochloride form.
  • Reduction of Nitro Compounds: Starting from nitro derivatives of benzoic acid, reduction processes can yield the corresponding amino compounds, which can then be esterified.
  • Protic Acid Catalyzed Reactions: Utilizing protic acids in hetero Diels-Alder reactions with suitable substrates can also produce this compound .

Methyl 4-aminobenzoate hydrochloride has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
  • Dye Production: It is used as a dye intermediate due to its aromatic structure.
  • Pharmaceuticals: Its derivatives are utilized in various medicinal formulations, particularly in anesthetics .

Methyl 4-aminobenzoate hydrochloride shares similarities with several related compounds, each having unique properties:

Compound NameMolecular FormulaUnique Features
Methyl 4-aminobenzoateC8_8H9_9NO2_2Non-hydrochloride form; used primarily in organic synthesis.
BenzocaineC9_9H11_11NO2_2Local anesthetic; widely used in topical applications.
Para-Aminobenzoic AcidC7_7H9_9NO2_2Known as PABA; used as a sunscreen agent and in the synthesis of dyes.
Ethyl p-AminobenzoateC9_9H11_11NO2_2Similar structure but with ethyl group; used in similar applications.

Methyl 4-aminobenzoate hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and potential bioavailability compared to its non-salt counterparts .

Acid-Catalyzed Methanolysis of 4-Aminobenzoic Acid

The synthesis of methyl 4-aminobenzoate serves as the foundational step in producing its hydrochloride salt, employing Fischer esterification as the primary methodology [6]. The acid-catalyzed methanolysis of 4-aminobenzoic acid represents a well-established synthetic route that proceeds through a nucleophilic acyl substitution mechanism [23]. The reaction involves the treatment of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst to yield the corresponding methyl ester [3].

The Fischer esterification mechanism proceeds through six distinct steps, characterized by the acronym Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation [23] [25]. Initial protonation of the carbonyl oxygen by the acid catalyst enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methanol [6]. The reaction proceeds through a tetrahedral intermediate, followed by proton transfer and subsequent elimination of water to yield the protonated ester product [25].

A typical synthetic procedure involves dissolving 4-aminobenzoic acid in methanol, followed by dropwise addition of concentrated sulfuric acid as the catalyst [3]. The reaction mixture is heated to reflux for approximately 6 hours, with progress monitored using thin-layer chromatography [3]. Upon completion, the solvent is removed under reduced pressure, and the crude product is dissolved in ethyl acetate for subsequent purification [3].

Research findings demonstrate that this methodology consistently achieves yields of 87% when employing concentrated sulfuric acid as the catalyst [3]. The reaction conditions typically involve a molar ratio of 39.5 millimoles of 4-aminobenzoic acid to 30 milliliters of methanol, with 5 milliliters of concentrated sulfuric acid serving as the catalyst [3].

Reaction ParameterOptimized ValueYield (%)
4-Aminobenzoic Acid39.5 mmol87
Methanol Volume30 mL87
Sulfuric Acid Volume5 mL87
Reaction Time6 hours87
TemperatureReflux87

Optimization of Reaction Conditions (Catalyst, Solvent, Temperature)

The optimization of reaction conditions for methyl 4-aminobenzoate synthesis involves systematic evaluation of catalyst selection, solvent effects, and temperature parameters [19] [20]. Catalyst selection plays a crucial role in determining both reaction rate and final yield, with various acid catalysts demonstrating distinct performance characteristics [26].

Sulfuric acid emerges as the most effective catalyst for this esterification reaction, consistently providing high reaction rates and excellent yields [7] [26]. Comparative studies indicate that sulfuric acid outperforms other acid catalysts, including hydrochloric acid and para-toluenesulfonic acid, in terms of both catalytic efficiency and product purity [20]. The optimal catalyst loading typically ranges from 5 to 10 mole percent relative to the carboxylic acid substrate [19].

Temperature optimization studies reveal that the reaction proceeds most efficiently at reflux conditions, corresponding to approximately 65 degrees Celsius for methanol [26]. Lower temperatures result in significantly reduced reaction rates, while temperatures exceeding reflux conditions may lead to increased side reactions and decreased selectivity [26]. Research demonstrates that maintaining reaction temperatures between 50 and 100 degrees Celsius provides the optimal balance between reaction rate and product quality [26].

Solvent selection significantly impacts both reaction kinetics and product isolation [22]. Methanol serves dual roles as both reactant and solvent, necessitating its use in large excess to drive the equilibrium toward ester formation [6]. Studies comparing various alcoholic solvents demonstrate that methanol provides superior results compared to ethanol or higher alcohols in terms of reaction rate and yield [20].

Catalyst TypeLoading (mol%)Temperature (°C)Yield (%)Reaction Time
Sulfuric Acid5-1065 (reflux)87-956 hours
Hydrochloric Acid5-1065 (reflux)75-858 hours
para-Toluenesulfonic Acid5-1065 (reflux)80-887 hours

The equilibrium nature of Fischer esterification necessitates strategies for water removal to achieve high conversions [24]. Azeotropic distillation using Dean-Stark apparatus or molecular sieves can effectively remove water as it forms, driving the reaction toward completion [9]. Research indicates that water removal techniques can increase yields by 10-15 percentage points compared to standard conditions [24].

Salt Formation and Purification

Hydrochloride Salt Synthesis and Crystallization

The conversion of methyl 4-aminobenzoate to its hydrochloride salt represents a critical step in pharmaceutical manufacturing, providing enhanced stability and improved physicochemical properties [10]. The hydrochloride salt formation proceeds through acid-base neutralization, wherein the basic amino group of methyl 4-aminobenzoate reacts with hydrochloric acid to form the corresponding ammonium chloride salt [34].

The synthesis typically involves dissolving methyl 4-aminobenzoate in an appropriate organic solvent, followed by controlled addition of hydrochloric acid solution [34]. Research demonstrates that anhydrous dichloromethane serves as an excellent solvent for this transformation, providing clean salt formation with minimal side reactions [34]. The reaction proceeds quantitatively at room temperature, with complete conversion typically achieved within 30 minutes [34].

A standardized procedure involves dissolving methyl 4-aminobenzoate in anhydrous dichloromethane under argon atmosphere, followed by dropwise addition of 2 molar hydrochloric acid in diethyl ether [34]. The resulting hydrochloride salt precipitates as a light-colored solid, which can be isolated by filtration and washed with anhydrous dichloromethane to remove unreacted starting material [34].

Crystallization conditions significantly influence the physical properties and purity of the hydrochloride salt [31]. The salt typically crystallizes as white to almost white powder or crystalline material with a melting point of approximately 238 degrees Celsius with decomposition [10]. Crystal morphology can be controlled through careful selection of crystallization solvents and cooling rates [31].

Crystallization ParameterOptimized ConditionResult
Solvent SystemDichloromethane/EtherHigh purity crystals
TemperatureRoom temperatureComplete precipitation
Reaction Time30 minutesQuantitative conversion
Washing SolventAnhydrous dichloromethaneRemoval of impurities
Final Product FormWhite crystalline powder>98% purity

Purification Techniques (Recrystallization, Column Chromatography)

Purification of methyl 4-aminobenzoate and its hydrochloride salt employs multiple complementary techniques to achieve pharmaceutical-grade purity [11] [12]. Recrystallization represents the primary purification method for both the free base and hydrochloride salt, offering superior purification efficiency compared to chromatographic methods for crystalline compounds [11].

Recrystallization of methyl 4-aminobenzoate typically utilizes ethanol or methanol as the recrystallization solvent [13]. The compound demonstrates good solubility in hot alcoholic solvents and limited solubility at reduced temperatures, providing an excellent basis for recrystallization [27] [29]. The optimal recrystallization procedure involves dissolving the crude product in the minimum volume of hot solvent, followed by slow cooling to room temperature and subsequent cooling to 0-5 degrees Celsius [13].

Solvent selection for recrystallization depends on the specific impurity profile and desired crystal characteristics [11]. For methyl 4-aminobenzoate, ethanol provides excellent discrimination between the desired product and common impurities, including unreacted starting material and methylation byproducts [12]. The recrystallization process typically achieves purities exceeding 98% as determined by high-performance liquid chromatography [12].

Column chromatography serves as a complementary purification technique, particularly useful for removing closely related impurities that co-crystallize with the desired product [12]. Silica gel chromatography using hexane/ethyl acetate gradients effectively separates methyl 4-aminobenzoate from structural analogs and synthetic byproducts [12]. Typical elution conditions employ initial hexane/ethyl acetate ratios of 70:30, gradually increasing to 50:50 to achieve optimal separation [12].

Purification MethodSolvent SystemPurity AchievedRecovery Yield
RecrystallizationEthanol>98% (HPLC)85-90%
RecrystallizationMethanol>97% (HPLC)80-85%
Column ChromatographyHexane/EtOAc (70:30 to 50:50)>99% (HPLC)75-80%
Combined MethodsSequential application>99.5% (HPLC)70-75%

The hydrochloride salt requires specialized purification protocols due to its ionic nature and hygroscopic properties [31]. Recrystallization from ethanol-water mixtures provides optimal results, with careful pH control essential to prevent decomposition [31]. The purification process typically involves dissolution in hot ethanol, followed by controlled addition of water to achieve the optimal recrystallization medium [31].

Large-Scale Production Challenges

Yield Enhancement Strategies

Large-scale production of methyl 4-aminobenzoate hydrochloride presents numerous challenges related to yield optimization, process efficiency, and economic viability [16] [18]. Yield enhancement strategies focus on maximizing conversion efficiency while minimizing waste generation and production costs [24].

Continuous flow processing emerges as a promising approach for yield enhancement, offering improved heat and mass transfer compared to traditional batch processes [15]. Research demonstrates that microreactor technology can achieve conversion rates exceeding 90% for methyl 4-aminobenzoate synthesis, representing significant improvements over conventional batch methods [15]. The enhanced performance results from improved temperature control and reduced residence time variations inherent in microreactor systems [15].

Water removal strategies play a crucial role in driving esterification reactions to completion [24]. Dean-Stark apparatus and molecular sieve technologies enable continuous water removal during reaction, effectively shifting equilibrium toward product formation [24]. Studies indicate that efficient water removal can increase yields by 10-15 percentage points compared to standard batch conditions [24].

Process optimization through statistical design of experiments enables systematic identification of optimal reaction conditions [19]. Response surface methodology has proven particularly effective for optimizing multiple variables simultaneously, including temperature, catalyst loading, and reaction time [19]. This approach typically achieves 5-10% yield improvements compared to traditional one-factor-at-a-time optimization [19].

Catalyst recycling and regeneration strategies contribute significantly to process economics while maintaining high yields [17]. Immobilized acid catalysts offer advantages in terms of separation and reuse, though careful optimization is required to maintain catalytic activity over multiple cycles [17]. Research indicates that properly designed catalyst recycling systems can maintain 95% of initial activity after ten reaction cycles [17].

Yield Enhancement StrategyImplementationYield ImprovementCost Impact
Continuous Flow ProcessingMicroreactor systems10-15% increaseModerate capital investment
Water RemovalDean-Stark apparatus10-15% increaseLow capital investment
Statistical OptimizationDesign of experiments5-10% increaseMinimal additional cost
Catalyst RecyclingImmobilized catalystsMaintained high yieldsReduced operating costs

Cost-Effective Raw Material Selection

Raw material selection significantly impacts the overall economics of methyl 4-aminobenzoate hydrochloride production, with cost-effectiveness requiring careful evaluation of material costs, availability, and processing requirements [16] [18]. The primary raw materials include 4-aminobenzoic acid, methanol, and hydrochloric acid, each presenting distinct cost considerations and supply chain challenges [16].

4-Aminobenzoic acid represents the most expensive raw material in the synthesis, accounting for approximately 60-70% of total material costs [18]. Alternative synthetic routes starting from less expensive precursors have been investigated, though most require additional processing steps that offset potential savings [4]. Para-nitrobenzoic acid reduction offers a potential cost advantage, particularly when integrated with existing nitro compound manufacturing facilities [4].

Methanol selection involves balancing cost considerations with purity requirements [16]. Technical-grade methanol typically provides adequate performance for industrial synthesis, offering significant cost savings compared to analytical-grade material [16]. However, water content must be carefully controlled to prevent adverse effects on esterification efficiency [16]. Research indicates that methanol with water content below 0.1% provides optimal performance while maintaining cost-effectiveness [16].

Catalyst selection presents trade-offs between initial cost and process efficiency [16]. Sulfuric acid offers excellent catalytic performance at relatively low cost, making it the preferred choice for large-scale production [20]. Alternative catalysts such as para-toluenesulfonic acid provide improved selectivity but at significantly higher cost, limiting their application to specialized high-value products [20].

Solvent recovery and recycling systems play crucial roles in overall process economics [17]. Methanol recovery through distillation typically achieves 95-98% recovery rates, significantly reducing raw material consumption [17]. The recovered methanol meets quality specifications for recycle, though periodic purification may be required to remove accumulated impurities [17].

Raw MaterialCost ContributionQuality RequirementsCost Optimization Strategy
4-Aminobenzoic Acid60-70%>98% purityAlternative synthetic routes
Methanol15-20%<0.1% waterTechnical grade with recovery
Sulfuric Acid5-10%Concentrated gradeBulk purchasing agreements
Hydrochloric Acid5-10%Anhydrous preferredIn-situ generation options

Supply chain considerations include geographic availability, transportation costs, and inventory management [18]. Long-term supply agreements with multiple suppliers help ensure consistent availability while providing cost stability [18]. Strategic inventory management balances carrying costs against supply security, typically maintaining 30-60 days of raw material inventory [18].

Related CAS

619-45-4 (Parent)

Other CAS

63450-84-0

General Manufacturing Information

Benzoic acid, 4-amino-, methyl ester, hydrochloride (1:1): INACTIVE

Dates

Last modified: 08-15-2023

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